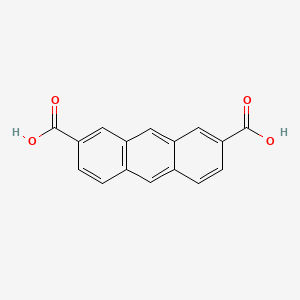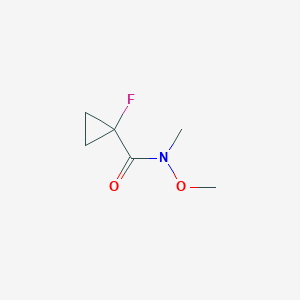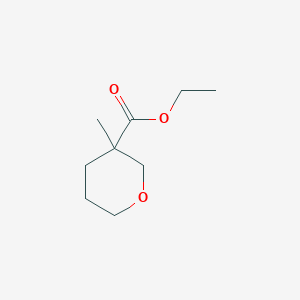
7-Bromo-3,4-dihydro-1H-naphthalen-2-one 1,2-ethanediol ketal
概要
説明
7-Bromo-3,4-dihydro-1H-naphthalen-2-one 1,2-ethanediol ketal is a chemical compound with the molecular formula C12H13BrO2 It is a derivative of naphthalenone, featuring a bromine atom at the 7th position and a ketal group formed with 1,2-ethanediol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-1H-naphthalen-2-one 1,2-ethanediol ketal typically involves the bromination of 3,4-dihydro-1H-naphthalen-2-one followed by ketalization with 1,2-ethanediol. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
For the ketalization step, the brominated product is reacted with 1,2-ethanediol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ketal. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
7-Bromo-3,4-dihydro-1H-naphthalen-2-one 1,2-ethanediol ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted naphthalenones depending on the nucleophile used
科学的研究の応用
7-Bromo-3,4-dihydro-1H-naphthalen-2-one 1,2-ethanediol ketal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes and polymers .
作用機序
The mechanism of action of 7-Bromo-3,4-dihydro-1H-naphthalen-2-one 1,2-ethanediol ketal involves its interaction with specific molecular targets and pathways. The bromine atom and ketal group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
類似化合物との比較
Similar Compounds
- 7-Bromo-1-tetralone
- 6-Methoxy-1-tetralone
- 5-Bromo-1-indanone
- 7-Nitro-1-tetralone
Uniqueness
Compared to similar compounds, 7-Bromo-3,4-dihydro-1H-naphthalen-2-one 1,2-ethanediol ketal is unique due to the presence of both a bromine atom and a ketal groupThe ketal group provides additional stability and can be selectively hydrolyzed under acidic conditions, offering versatility in synthetic transformations .
特性
IUPAC Name |
6'-bromospiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-11-2-1-9-3-4-12(8-10(9)7-11)14-5-6-15-12/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGSXLXXNRBUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1C=CC(=C3)Br)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B8185424.png)










